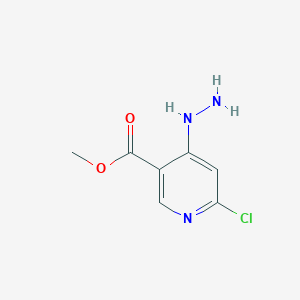
Methyl 6-chloro-4-hydrazinonicotinate
Cat. No. B1440142
M. Wt: 201.61 g/mol
InChI Key: VJNDGPGOEXUBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04066645
Procedure details


205 g. of 4,6-dichloro-3-pyridinecarboxylic acid, methyl ester (1 mol.) are dissolved in 1 liter of methanol. The solution is cooled to 0° and 100 g. of hydrazine hydrate are dropped in with stirring. The solution is kept at 0° for 12 hours. The precipitated 6-chloro-4-hydrazino-3-pyridinecarboxylic acid, methyl ester is filtered off and recrystallized from methanol, yield: 175 g. (87%); m.p. 163.3°.
Quantity
1 mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][C:3]=1[C:9]([O:11][CH3:12])=[O:10].O.[NH2:14][NH2:15]>CO>[Cl:8][C:6]1[N:5]=[CH:4][C:3]([C:9]([O:11][CH3:12])=[O:10])=[C:2]([NH:14][NH2:15])[CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=NC(=C1)Cl)C(=O)OC
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is cooled to 0°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated 6-chloro-4-hydrazino-3-pyridinecarboxylic acid, methyl ester is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol, yield: 175 g
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC(=C(C=N1)C(=O)OC)NN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
